molecular formula C13H18N2O7S B3261181 Propylthiouracil N-b-D-glucuronide CAS No. 33987-24-5

Propylthiouracil N-b-D-glucuronide

Cat. No.: B3261181
CAS No.: 33987-24-5
M. Wt: 346.36 g/mol
InChI Key: FRRSJAKAIDIIKX-QUARPLMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylthiouracil N-b-D-glucuronide is a metabolite of propylthiouracil, a thionamide medication commonly prescribed for the management of hyperthyroidism and thyrotoxicosis. Propylthiouracil inhibits the synthesis of thyroid hormones by blocking the iodine oxidation in the thyroid gland and interrupts the conversion of tetraiodothyronine to triiodothyronine in peripheral tissues .

Mechanism of Action

Target of Action

Propylthiouracil N-b-D-glucuronide primarily targets the thyroid gland . It inhibits the enzymes involved in the production of thyroid hormones . The compound’s primary targets are the iodine oxidation processes in the thyroid gland .

Mode of Action

The compound exerts its therapeutic effects by meticulously obstructing the production of thyroid hormones . It inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form T4 and T3 . This action decreases thyroid hormone production . Additionally, this compound also interferes with the conversion of T4 to T3 .

Biochemical Pathways

The compound affects the glucuronidation pathway mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . This pathway has been proposed as an important metabolic pathway of Propylthiouracil . UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism in the liver. The compound is metabolized by human liver microsomes and UGT1A9 . The in vitro metabolism of Propylthiouracil was assessed, and UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

Result of Action

The result of the compound’s action is the decreased production of thyroid hormones . By inhibiting the enzymes involved in the production of these hormones, the compound effectively manages conditions like hyperthyroidism and thyrotoxicosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the age-dependent expression of UGTs can affect the metabolism of Propylthiouracil . Furthermore, the compound’s action can be influenced by the presence of biological matrices such as human liver microsomes and human recombinant UGT1A9 .

Chemical Reactions Analysis

Propylthiouracil N-b-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Propylthiouracil N-b-D-glucuronide is similar to other glucuronide conjugates of drugs such as morphine, propofol, and acetaminophen . its uniqueness lies in its specific role in the metabolism of propylthiouracil and its association with hepatotoxicity in pediatric populations . Similar compounds include:

  • Morphine-6-glucuronide
  • Propofol glucuronide
  • Acetaminophen glucuronide

These compounds also undergo glucuronidation mediated by UGTs, but they differ in their pharmacological effects and clinical applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7-,8-,9+,10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRSJAKAIDIIKX-QUARPLMYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylthiouracil N-b-D-glucuronide
Reactant of Route 2
Propylthiouracil N-b-D-glucuronide
Reactant of Route 3
Propylthiouracil N-b-D-glucuronide
Reactant of Route 4
Propylthiouracil N-b-D-glucuronide
Reactant of Route 5
Propylthiouracil N-b-D-glucuronide
Reactant of Route 6
Propylthiouracil N-b-D-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.